molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No.: B105752
CAS No.: 542-52-9
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
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Description

Dibutyl carbonate is an organic compound with the chemical formula C₉H₁₈O₃. It is a colorless to almost colorless liquid with a mild odor. This compound is known for its low toxicity and low volatility, making it a valuable solvent and plasticizer in various industrial applications. This compound is also recognized for its high thermal stability and resistance to hydrolysis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl carbonate can be synthesized through several methods. One common laboratory method involves the reaction of butyl iodide with silver carbonate. This reaction is typically carried out in an organic solvent such as dimethylformamide, and the product is isolated by extraction with hexane .

Industrial Production Methods: On an industrial scale, this compound is often produced by the reaction of butanol with carbon dioxide in the presence of a catalyst. This process can be carried out under high pressure and moderate temperature conditions. Catalysts such as alkali metal carbonates or organic bases are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Dibutyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Dibutyl carbonate is unique due to its balance of low toxicity, low volatility, and high thermal stability. These properties make it particularly suitable for applications where a stable, non-volatile solvent is required. Additionally, its ability to undergo transesterification reactions with a variety of alcohols and phenols makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

dibutyl carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWOKQMDLQXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060255
Record name Carbonic acid, dibutyl ester
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Molecular Weight

174.24 g/mol
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CAS No.

542-52-9
Record name Dibutyl carbonate
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Record name n-Butyl carbonate
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Record name Dibutyl carbonate
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Record name Carbonic acid, dibutyl ester
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Record name Carbonic acid, dibutyl ester
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Record name Dibutyl carbonate
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Record name N-BUTYL CARBONATE
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Synthesis routes and methods I

Procedure details

A 160 cc Parr autoclave was charged with 2.22 g (0.03 mol) butanol, 6.9 g (0.035 mol) N-cyclohexyl-N',N',N",N"-tetramethylguanidine and 30 mL CH3CN. The autoclave was attached to a pressure head and at room temperature with stirring was added 160 psig carbon dioxide. Addition of CO2 resulted in an exothermic reaction with a rise in temperature to ca. 40° C. Into a Fischer-Porter bottle was added 8.33 g (0.09 mol) butyl chloride in 10 mL CH3CN. This mixture was attached to a pressure head and 80 psig carbon dioxide was added above the solution. After 1 h the butyl chloride solution was added all at once under 80 psig CO2 to the pre-formed carbamate anion solution generated in the autoclave. After addition the pressure was raised to 160 psig with carbon dioxide and the reaction mixture was warmed to 85° C. for 16 h. After this time the reaction mixture was allowed to cool to room temperature and then the pressure was released. An aliquot was taken, diluted with diethyl ether, Cl-+HCyTMG filtered off and by G.C. analysis a 73% yield of dibutyl carbonate was calculated. Oil 1H NMR (CDCl3) 4.14(t, J=6.6 Hz, 4H), 1.66 (m, 4H), 1.41 (m, 4H), 0.94 (t, J=7.3 Hz, 6H). 13C{1H} NMR (CDCl3) 155.9, 68.2, 31.2, 19.4, 14.1. IR (film) 1746, 1260; MS (FAB) m/z=175 (MH+).
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N-cyclohexyl-N',N',N",N"-tetramethylguanidine
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30 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

The operation was performed for 80 hours in the same apparatuses and procedure as in Example 1 except that butyl allophanate was cooled to 5° C. to deposit in a settling vessel equipped in a lower portion of condenser of distillation column 18 and only butanol was returned to reactor 1 via conduit pipe 22. But, in order to remove butyl allophanate, procedures to withdraw butyl allophanate from the settling vessel every one hour and filter out it from butanol became necessary. The feed rate of urea in a steady state was 73.3 mol/hr, whereas the production rate of dibutyl carbonate to be obtained via reaction liquid withdrawing pipe 14 was 71.1 mol/hr (97.0 mol % to fed urea).
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Synthesis routes and methods III

Procedure details

A liquid containing 42.6% by weight (hereinafter, “wt %”) of dibutyl carbonate, 11.4 wt % of butyl carbamate and 46.0 wt % of phenol was fed at the rate of 300 g/hr at 100° C. to a center portion of a distillation column made from glass provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50 mmφ, height of filling portion: concentration portion 550 mm, recovery portion 550 mm) and the continuous distillation was performed under a top section pressure of 20 mmHg in the distillation column. The distillation column was operated in a reflux ratio of 3 and adjusted to distill out 265 g/hr of a distillate from the top section and thus steady state was maintained. In the distillation, a liquid containing 48.2 wt % of dibutyl carbonate and 51.8 wt % of phenol was obtained as a distillate of the top section. Butyl carbamate content in the liquid thus obtained was below 0.05 wt %. A liquid containing 98.0 wt % of butyl carbamate and 2.0 wt % of phenol was obtained at the rate of 35 g/hr from the bottom section. Dibutyl carbonate content in the liquid thus obtained was below 0.05 wt %. In this distillation, the top section temperature was 94° C. and the bottom section temperature was 118° C.
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Synthesis routes and methods IV

Procedure details

In a three-neck glass-made reactor having internal volume of 10 L in which a dropping funnel and a distillation line having a cooling portion cooled to 10° C. were installed were charged 50 g of K2CO3 (reagent manufactured by Tokyo Chemical Industry Co., Ltd., P1748) and 3408 g (46.0 mol) of 1-butanol (reagent manufactured by Tokyo Chemical Industry Co., Ltd., B0704). After warming at 30° C. by an oil bath, the whole amount of 4154 g (15.7 mol) of hexachloroacetone (reagent manufactured by Tokyo Chemical Industry Co., Ltd., H0335) was added dropwise thereto from the dropping funnel under stirring, while adjusting a dropping rate such that the temperature in the reactor did not exceed 50° C., whereby the whole reagent was added dropwise. After the dropwise addition ended, the temperature of the oil bath was slowly increased up to 100° C. over 2 hours under sufficient stirring. Chloroform generated by the reaction during temperature increase was recovered as liquid from the distillation line installed in the reactor. From the point in time when the temperature of the oil bath reached 100° C., the internal pressure of the system was slowly reduced by using a vacuum pump through a pressure-regulating valve installed in the distillation line, and the pressure was continuously reduced until the pressure finally became 20 mmHg. The surplus 1-butanol and dibutyl carbonate in the reactor produced by the reaction were extracted from the distillation line, and distillation was continuously performed until no liquid existed in the reactor finally, thereby recovering the whole reaction mixture (7486 g, recovery rate of 99%).
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50 g
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3408 g
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4154 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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